Cyclopentyltriethoxysilane

Catalog No.
S1524370
CAS No.
154733-91-2
M.F
C11H24O3Si
M. Wt
232.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentyltriethoxysilane

CAS Number

154733-91-2

Product Name

Cyclopentyltriethoxysilane

IUPAC Name

cyclopentyl(triethoxy)silane

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

InChI

InChI=1S/C11H24O3Si/c1-4-12-15(13-5-2,14-6-3)11-9-7-8-10-11/h11H,4-10H2,1-3H3

InChI Key

MGGAITMRMJXXMT-UHFFFAOYSA-N

SMILES

CCO[Si](C1CCCC1)(OCC)OCC

Canonical SMILES

CCO[Si](C1CCCC1)(OCC)OCC

Surface modification:

Cyclopentyltriethoxysilane (CPTES) is a versatile organosilane coupling agent used in scientific research for surface modification. Its triethoxy groups readily react with hydroxyl (OH) groups present on various substrates, like glass, metal oxides, and polymers, forming a covalent bond []. This covalent attachment provides a strong interface between the organic and inorganic components, enhancing properties like adhesion, wettability, and corrosion resistance [].

Applications in nanomaterials:

CPTES plays a crucial role in the synthesis and functionalization of various nanomaterials. It can be used to:

  • Functionalize nanoparticles: By covalently attaching desired functional groups onto the surface of nanoparticles, CPTES allows researchers to control their surface properties, such as hydrophobicity, biocompatibility, and targeting specificity []. This enables the development of targeted drug delivery systems, biosensors, and imaging probes.
  • Modify silica surfaces: In the field of sol-gel synthesis, CPTES can be used to modify the surface of silica nanoparticles, influencing their pore size, surface area, and reactivity []. This allows for the creation of tailored silica materials for various applications, including catalysis, drug delivery, and chromatography.

Other research applications:

Beyond surface modification and nanomaterials, CPTES finds applications in various other scientific research fields:

  • Preparation of organic-inorganic hybrids: CPTES can be used to create hybrid materials by covalently linking organic and inorganic components. These hybrids often exhibit unique properties combining the characteristics of both organic and inorganic materials [].
  • Adhesion promoter: Due to its ability to form strong covalent bonds between dissimilar materials, CPTES can be used as an adhesion promoter to improve the bonding between organic and inorganic materials []. This is valuable in various research areas, such as microfluidics and electronics.

Cyclopentyltriethoxysilane is an organosilicon compound characterized by the presence of a cyclopentyl group and three ethoxy groups attached to a silicon atom. Its chemical formula is C11H24O3SiC_{11}H_{24}O_{3}Si, and it is classified as a silane coupling agent. This compound plays a significant role in enhancing the adhesion of organic materials to inorganic substrates, making it valuable in various industrial applications.

Not applicable for cyclopentyltriethoxysilane as it primarily acts as a reactant in surface modification and organic synthesis.

Cyclopentyltriethoxysilane is flammable and can irritate eyes and skin []. It is recommended to handle it with proper personal protective equipment (PPE) in a well-ventilated area [].

, primarily involving hydrolysis and condensation. When exposed to moisture, it hydrolyzes to form silanol groups, which can further condense to create siloxane networks. The general reaction can be represented as follows:

Cyclopentyltriethoxysilane+H2OCyclopentyltrihydroxysilane+Ethanol\text{Cyclopentyltriethoxysilane}+\text{H}_2\text{O}\rightarrow \text{Cyclopentyltrihydroxysilane}+\text{Ethanol}

This hydrolysis reaction is crucial for its functionality as a coupling agent, facilitating bonding between different materials.

Several methods exist for synthesizing cyclopentyltriethoxysilane:

  • Direct Reaction with Ethanol: Cyclopentyltrichlorosilane can be reacted with ethanol, resulting in the formation of cyclopentyltriethoxysilane while releasing hydrogen chloride as a byproduct. This method typically requires controlled conditions to optimize yield and purity .
  • Alkoxy Exchange Reaction: Cyclopentyltriethoxysilane can also be synthesized through alkoxy exchange reactions, where it reacts with other alcohols (ROH) under specific conditions to yield different silanes .
  • Microwave-Assisted Synthesis: Innovative methods such as microwave-assisted synthesis have been explored, which can enhance reaction efficiency and yield .

Cyclopentyltriethoxysilane has diverse applications across various industries:

  • Adhesives and Sealants: It is commonly used as a coupling agent in adhesives and sealants, improving adhesion between organic polymers and inorganic substrates.
  • Coatings: The compound is utilized in formulating hydrophobic coatings that provide water repellency while maintaining breathability.
  • Composite Materials: It enhances the mechanical properties of composite materials by facilitating better bonding at the interface between different phases.
  • Silicone Production: Cyclopentyltriethoxysilane serves as a precursor for synthesizing more complex silicone compounds.

Interaction studies involving cyclopentyltriethoxysilane focus on its reactivity with various substrates and its effectiveness as a coupling agent. These studies often examine how the presence of cyclopentyl and ethoxy groups influences bonding strength and durability in composite materials. Factors such as moisture content, temperature, and substrate surface characteristics play critical roles in determining the effectiveness of cyclopentyltriethoxysilane in practical applications.

Cyclopentyltriethoxysilane shares similarities with several other silanes, which can be compared based on their structures and applications:

Compound NameChemical FormulaUnique Features
CyclohexyltriethoxysilaneC_{11}H_{24}O_{3}SiSimilar structure but with a cyclohexyl group; used in similar applications.
OctyltriethoxysilaneC_{11}H_{26}O_{3}SiLonger hydrocarbon chain; enhances hydrophobic properties more effectively.
PhenyltriethoxysilaneC_{11}H_{16}O_{3}SiContains a phenyl group; often used in electronics for improved dielectric properties.
TrimethylsilaneC_{3}H_{12}SiA simpler structure; used primarily as a precursor in silicon-based materials.

Cyclopentyltriethoxysilane's unique cyclopentyl group distinguishes it from these compounds, potentially offering specific advantages in adhesion and compatibility with certain polymers due to its ring structure.

Other CAS

154733-91-2

Wikipedia

Cyclopentyl(triethoxy)silane

Dates

Modify: 2023-08-15

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